![molecular formula C11H13N B2477689 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 67644-21-7](/img/structure/B2477689.png)
1-Phenyl-3-azabicyclo[3.1.0]hexane
Overview
Description
1-Phenyl-3-azabicyclo[3.1.0]hexane is a bicyclic amine featuring a cyclopropane ring fused to a piperidine-like structure, with a phenyl substituent at the 1-position. This scaffold is notable for its conformational rigidity, which enhances receptor-binding specificity and metabolic stability. Synthesized via hydride reduction of cyclopropanedicarboximides () or advanced coupling reactions (), it has emerged as a versatile pharmacophore. Key applications include:
- Aromatase Inhibition: Derivatives like 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit >140-fold higher potency than aminoglutethimide in blocking estrogen synthesis, critical for hormone-dependent cancers ().
- Sigma Receptor Modulation: Derivatives show moderate-to-high affinity for σ1 and σ2 receptors, implicated in neuropsychiatric disorders and cancer ().
Preparation Methods
The synthesis of 1-phenyl-3-aza-bicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for large-scale production . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Chemical Reactions Analysis
1-Phenyl-3-aza-bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound has been studied for its interactions with sigma receptors, particularly σ1 and σ2 subtypes, which are involved in various neurological processes such as pain modulation and cognitive function. Research indicates that derivatives of 1-Phenyl-3-azabicyclo[3.1.0]hexane may have therapeutic applications in treating conditions like depression, anxiety, and neurodegenerative diseases .
- Drug Development : Its derivatives are being explored as potential ligands for drug development targeting psychiatric disorders and pain management . For example, a related compound has shown promise in reducing alcohol preference in animal models .
Neuropharmacology
- Mechanism of Action : The compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist, affecting synaptic transmission and potentially leading to neuroprotective effects . This mechanism is crucial for understanding its psychoactive properties and potential therapeutic uses.
Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures through nucleophilic substitutions and cyclization reactions . This application is vital in developing new materials and pharmaceuticals.
Case Study 1: Sigma Receptor Interaction
A study highlighted the binding affinity of various derivatives of this compound to sigma receptors. The findings indicated that specific modifications to the compound's structure could enhance selectivity for σ1 receptors over σ2 receptors, suggesting targeted therapeutic effects without the side effects associated with broader receptor interactions .
Case Study 2: Cytotoxicity Evaluation
Research on spiro-fused derivatives containing the 3-azabicyclo[3.1.0]hexane framework demonstrated significant antiproliferative activity against several cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa). The study utilized MTS assays to evaluate cell proliferation and flow cytometry for cell cycle analysis, indicating the potential use of these compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 1-phenyl-3-aza-bicyclo[3.1.0]hexane involves its interaction with sigma receptors. Sigma receptors are a class of proteins that are involved in the modulation of neurotransmitter systems. This compound binds to sigma receptors with high affinity, influencing various signaling pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific sigma receptor subtype (sigma-1 or sigma-2) and the context of its use .
Comparison with Similar Compounds
Comparison with Structural and Pharmacological Analogs
Structural Analogs
Table 1: Structural Modifications and Receptor Affinities
Key Findings :
- Conformational restriction in the bicyclo scaffold improves σ1 receptor affinity compared to flexible 3-phenylpiperidines ().
- N-substituents (e.g., cyclohexyl, phenethyl) enhance σ1 selectivity ().
Pharmacological Analogs
Table 2: Therapeutic Profiles of Bicyclic Compounds
Key Findings :
- The 1R,5S enantiomer is critical for activity in both analgesia () and aromatase inhibition ().
- Triple reuptake inhibitors with alkoxyalkyl substituents demonstrate oral bioavailability (>30%) and brain penetration (B/B > 4), advantageous for CNS disorders ().
Key Findings :
Biological Activity
1-Phenyl-3-azabicyclo[3.1.0]hexane (3-ABH) is a bicyclic compound that has garnered attention for its diverse biological activities, particularly its interactions with sigma receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a nitrogen atom integrated into a cyclohexane framework, with a phenyl group attached to the nitrogen. This unique structure contributes to its distinctive chemical properties and biological activities.
Property | Details |
---|---|
Molecular Formula | CHN |
Molecular Weight | 159.23 g/mol |
Solubility | Enhanced in hydrochloride form |
Sigma Receptor Affinity | Moderate to high affinity |
The primary mechanism of action for this compound involves its interaction with sigma receptors, specifically σ1 and σ2 subtypes. These receptors play crucial roles in modulating neurotransmitter systems and are implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood.
Interaction with Sigma Receptors
Research indicates that this compound acts as a ligand for sigma receptors, influencing their activity and leading to various pharmacological effects:
- Sigma Receptor Modulation : The compound binds to sigma receptors, affecting neurotransmitter release and cellular signaling pathways associated with pain perception and emotional regulation .
- Potential Therapeutic Applications : Its interaction with sigma receptors suggests possible applications in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases .
Antinociceptive Effects
Studies have shown that derivatives of this compound exhibit significant antinociceptive (pain-relieving) properties. These compounds were designed as novel μ-opioid receptor ligands, demonstrating high binding affinity and selectivity for μ receptors over δ and κ subtypes .
Anticancer Activity
Recent investigations into the anticancer potential of this compound derivatives have revealed promising results:
- In Vitro Studies : Compounds have shown antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa) .
- Mechanism of Action : The anticancer effects may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Other Biological Activities
The compound has also been evaluated for other biological activities:
- Antioxidant Properties : Some studies indicate that 3-ABH derivatives possess antioxidant capabilities, which could contribute to their therapeutic potential in oxidative stress-related diseases .
- Antidiabetic Effects : Preliminary data suggest that certain derivatives may exhibit antidiabetic properties, warranting further investigation into their mechanisms and efficacy in glucose regulation .
Case Study 1: Sigma Receptor Ligands
A study focused on the synthesis of various this compound derivatives revealed their potential as selective sigma receptor ligands. The research demonstrated that conformational restrictions in these compounds did not adversely affect their binding affinity for sigma receptors, suggesting a pathway for developing targeted therapies for psychiatric disorders .
Case Study 2: Anticancer Activity
In another study assessing the antiproliferative effects of spiro-fused derivatives containing the 3-azabicyclo[3.1.0]hexane framework, researchers found significant cytotoxic effects against multiple cancer cell lines, highlighting the importance of this structural motif in drug development for cancer therapy .
Q & A
Q. Basic: What are the primary synthetic routes for 1-phenyl-3-azabicyclo[3.1.0]hexane, and how do reaction conditions influence yield and stereoselectivity?
Answer:
The synthesis of this compound derivatives often involves:
- Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones under Pd catalysis to achieve high yields (70–90%) and diastereoselectivity. Temperature (30–80°C) and solvent choice (DMF, THF) critically influence reaction efficiency .
- Metal-catalyzed enyne cyclization : 1,5- or 1,6-enynes undergo cyclization using Ru or Pd catalysts to form the bicyclic core in a single step. Catalyst loading (5–10 mol%) and ligand selection (e.g., phosphines) modulate stereochemical outcomes .
- Borane-mediated ring closure : Diborane (B₂H₆) in THF reduces lactam intermediates to form the bicyclic amine. Reaction time (12–24 h) and anhydrous conditions are essential to prevent side reactions .
Q. Basic: How is the structural configuration of this compound verified experimentally?
Answer:
Key techniques include:
- X-ray crystallography : Absolute configurations (e.g., 1R,5S in bicifadine) are resolved via single-crystal analysis, confirming stereochemistry at bridgehead carbons .
- NMR spectroscopy : - and -NMR detect ring strain and substituent effects. For example, bridgehead protons show characteristic splitting (δ 1.0–2.5 ppm, Hz) .
- Optical rotation : Enantiomers are distinguished by specific rotation values (e.g., for (+)-enantiomers), validated against racemic mixtures .
Q. Advanced: How do structural modifications at the N-3 position affect sigma (σ) receptor binding affinity and selectivity?
Answer:
- Substituent size and lipophilicity : Bulky groups (e.g., adamantylmethyl) enhance σ1 affinity ( nM) by filling hydrophobic pockets, while smaller groups (e.g., methyl) reduce selectivity .
- Chirality : The (+)-(1R,5S) enantiomer of bicifadine shows 10-fold higher σ1 binding vs. the (–)-isomer, mimicking 3-phenylpiperidine pharmacophores .
- Methodological validation : Competitive binding assays using -pentazocine (σ1) and -DTG (σ2) on guinea pig brain membranes quantify . Non-specific binding is blocked with haloperidol (10 μM) .
Q. Advanced: What strategies address stereoselective challenges in synthesizing cis/trans-2-substituted derivatives?
Answer:
- Chiral auxiliaries : Use of enantiopure bromoesters (e.g., methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate) directs stereochemistry during alkylation .
- Kinetic vs. thermodynamic control : Prolonged reaction times favor thermodynamically stable trans isomers, while low temperatures (<0°C) trap cis configurations .
- Molecular modeling : DFT calculations (B3LYP/cc-pVTZ) predict transition-state geometries, guiding ligand design to minimize steric clashes .
Q. Advanced: How can computational methods predict thermochemical properties of azabicyclohexane derivatives?
Answer:
- Combustion calorimetry : Measures standard molar enthalpy of formation (Δ) for crystalline derivatives (e.g., 6-phenyl-1,5-diazabicyclo[3.1.0]hexane) with precision (±2 kJ/mol) .
- Quantum chemical calculations : MP2/aug-cc-pVTZ optimizes equilibrium geometries and calculates ring-puckering potentials, validated against gas-phase electron diffraction (GED) data .
Q. Advanced: How to resolve contradictions in pharmacological data for N-substituted analogs?
Answer:
- Receptor subtype cross-reactivity : N-Allyl analogs show σ2 off-target effects, necessitating dual radioligand assays (σ1: -pentazocine; σ2: -DTG + SKF10,047) .
- Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fractions) identify N-dealkylation as a key inactivation pathway for N-hexyl derivatives .
- In vivo microdialysis : Compound 15 (triple reuptake inhibitor) shows brain/plasma ratios >4 in rats, confirming blood-brain barrier penetration despite low in vitro σ1 affinity .
Properties
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXPTPHIWQWOQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66505-14-4 | |
Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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